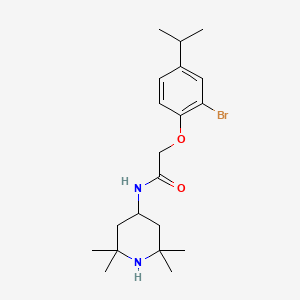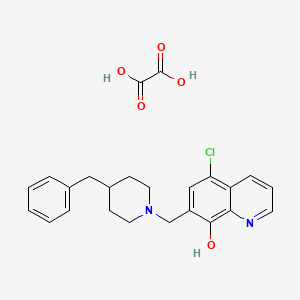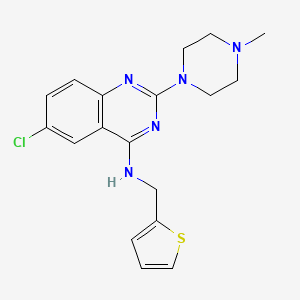
2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one
Übersicht
Beschreibung
The phosphatidylinositol 3-kinase (PI3K) signaling pathway has central roles in cell growth, development, and survival. IC-87114 is a cell-permeable selective inhibitor of the PI3K catalytic subunit p110δ (IC50 = 0.5 μM). It less effectively inhibits p110γ and p110β (IC50 = 29 and 75 μM, respectively) and has no significant effect on p110α and several other kinases. This product is used to elucidate the role of p110δ in cells, including neutrophils, natural killer cells, and other types of leukocytes. It has also been used in mice.
IC-87114 is a member of the class of quinazolines that is quinazolin-4(3H)-one carrying (6-amino-9H-purin-9-yl)methyl, 2-methylphenyl and methyl substituents at positions 2, 3 and 5 respectively. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a member of quinazolines, a member of 6-aminopurines and a biaryl.
Wissenschaftliche Forschungsanwendungen
PI 3-Kδ Inhibition
IC-87114 is a selective inhibitor of PI 3-Kδ (Phosphatidylinositol 3-Kinase delta). It has an IC50 of 1.82, 0.07, and 1.24 for p110b, p110d, and p110g, respectively . This means it can inhibit these enzymes at these concentrations, which is particularly useful in research related to these enzymes.
Cell Permeability
IC-87114 is cell permeable, which means it can cross cell membranes. This property is crucial for its effectiveness in biological systems, as it allows the compound to interact with intracellular targets .
Neutrophil Activity Regulation
In human neutrophils, IC-87114 potently inhibits N-formyl-methionyl-leucyl-phenylalanine (fMLP)-stimulated phosphatidylinositol triphosphate (PIP3) biosynthesis and chemotaxis . This suggests that IC-87114 could be used in research related to immune response and inflammation.
Acute Myeloid Leukemia (AML) Treatment Research
IC-87114 has been shown to inhibit both constitutive and Flt-3-stimulated Akt phosphorylation and cell proliferation in human acute myeloid leukemia (AML) blast cells . This suggests potential applications in cancer research, particularly in the study of AML.
Allergy and Mast Cell-Related Diseases
A study suggests that IC-87114 could be a key therapeutic target among PI 3-K isoforms for allergy- and mast cell-related diseases . This opens up possibilities for its use in research related to allergies and other immune system disorders.
Hypersensitivity Responses
In mice induced with anti-CD3 or ConA, IC-87114 reduces hypersensitivity responses and decreases plasma levels of cytokines . This suggests potential applications in research related to immune response regulation.
Exocytosis Potentiation
A recent study reveals that in chromaffin cells, IC-87114 enhances the transient increase of PtdIns(4,5)P2, which results in a potentiation of exocytosis . This suggests potential applications in research related to cellular secretion processes.
T Cell Activity Regulation
In anti-CD3-stimulated mice CD62L+ (naive) and CD62L− (effector/memory) CD4+ T cells, IC-87114 inhibits proliferation and interferon-gamma (IFN-γ) production . This suggests potential applications in research related to T cell activity and immune response regulation.
Eigenschaften
IUPAC Name |
2-[(6-aminopurin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O/c1-13-6-3-4-9-16(13)29-17(27-15-8-5-7-14(2)18(15)22(29)30)10-28-12-26-19-20(23)24-11-25-21(19)28/h3-9,11-12H,10H2,1-2H3,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWHRHGTIBRNSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190617 | |
| Record name | IC-87114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one | |
CAS RN |
371242-69-2 | |
| Record name | IC 87114 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371242-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IC-87114 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371242692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IC-87114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IC-87114 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC746B1KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one (IC87114)?
A1: 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one (IC87114) is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). [, , ]
Q2: How does IC87114 interact with PI3Kδ?
A2: IC87114 binds to the catalytic subunit of PI3Kδ (p110δ), inhibiting its activity. This prevents the phosphorylation of downstream targets of the PI3K pathway, such as Akt, impacting various cellular processes like proliferation, survival, migration, and cytokine production. [, , , , , ]
Q3: Why is PI3Kδ a relevant target in the context of inflammatory and autoimmune diseases?
A3: PI3Kδ is predominantly expressed in leukocytes, playing a crucial role in their activation and function. Dysregulation of PI3Kδ signaling is implicated in various inflammatory and autoimmune diseases, making it a promising therapeutic target. [, , , , , , ]
Q4: What are the downstream effects of PI3Kδ inhibition by IC87114?
A4: Inhibiting PI3Kδ with IC87114 impacts multiple downstream processes, including:
- Reduced Inflammatory Cell Recruitment: IC87114 diminishes the trafficking and recruitment of inflammatory cells, particularly neutrophils and eosinophils, to sites of inflammation. This is achieved by downregulating adhesion molecule expression on both leukocytes and endothelial cells. [, , , , ]
- Suppressed Cytokine Production: IC87114 effectively inhibits the production of various pro-inflammatory cytokines, including IL-1β, IL-6, IL-17, TNF-α, and IFN-γ, by interfering with signaling pathways involved in their expression. [, , , , , , ]
- Modulation of Immune Cell Function: IC87114 influences the function of various immune cells, including T cells, B cells, and macrophages, primarily by impacting their activation, proliferation, and cytokine production. [, , , ]
Q5: What is the molecular formula and weight of IC87114?
A5: The molecular formula of IC87114 is C22H19N7O, and its molecular weight is 397.43 g/mol.
Q6: What in vitro models have been used to study the effects of IC87114?
A6: IC87114 has been extensively studied in various in vitro models, including:
- Isolated primary cells: Researchers have utilized isolated primary cells, such as neutrophils, eosinophils, macrophages, T cells, and B cells, to elucidate the specific effects of IC87114 on these cell types. [, , , , ]
- Cell lines: Various cell lines, including human leukemic cell lines (e.g., MV4-11, MOLM-14, OCI-AML-3) and breast cancer cell lines (e.g., MCF-7, MDA-MB-231), have been employed to study the effects of IC87114 on cell proliferation, survival, migration, and signaling pathways. [, , , ]
- 3D cell culture models: Three-dimensional (3D) in vitro culture models, such as tumor spheroids, have been used to assess the effects of IC87114 on cell growth and morphology in a more physiologically relevant environment. []
Q7: What are some of the in vivo models used to investigate the efficacy of IC87114?
A7: Several animal models have been used to study IC87114 in the context of various diseases, including:
- Allergic airway inflammation: Models like ovalbumin-induced asthma in mice have demonstrated that IC87114 can reduce airway inflammation, hyperresponsiveness, and mucus production. [, , , ]
- Autoimmune diseases: In models like collagen-induced arthritis (CIA) in rats and experimental autoimmune encephalomyelitis (EAE) in mice, IC87114 has shown efficacy in reducing inflammation and disease severity. [, ]
- Type 1 Diabetes: Studies in non-obese diabetic (NOD) mice have shown that IC87114 can delay the onset and reduce the incidence of autoimmune diabetes. []
Q8: What are the key findings from in vivo studies on IC87114 in the context of respiratory diseases?
A8: In vivo studies using murine models of allergic airway inflammation, such as those induced by ovalbumin or cockroach antigen, have demonstrated that IC87114 can:
- Reduce Airway Inflammation: IC87114 significantly reduces the infiltration of inflammatory cells, especially eosinophils, into the airways and lung tissue. [, , ]
- Attenuate Airway Hyperresponsiveness: Treatment with IC87114 significantly decreases airway hyperresponsiveness to methacholine challenge, indicating an improvement in lung function. [, , ]
- Decrease Mucus Production: IC87114 effectively reduces mucus secretion in the airways, which is a hallmark feature of allergic airway inflammation. [, ]
- Suppress Pro-inflammatory Cytokine and Chemokine Levels: IC87114 significantly reduces the levels of various pro-inflammatory cytokines and chemokines in the lungs and bronchoalveolar lavage fluid, including IL-4, IL-5, IL-13, eotaxin-1, and MCP-1. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)
![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)
![7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1684050.png)

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)
![n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1684054.png)
![N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B1684055.png)


![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)
![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)
